Pentadecanenitrile

Description

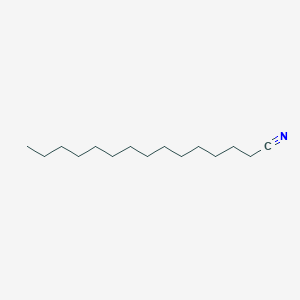

Structure

3D Structure

Properties

IUPAC Name |

pentadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKQHNVYOWTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171375 | |

| Record name | Pentadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18300-91-9 | |

| Record name | Pentadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18300-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Pentadecanenitrile?

An In-depth Technical Guide to the Physical Properties of Pentadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as tetradecyl cyanide or myristyl cyanide, is a long-chain aliphatic nitrile. Its structure consists of a 15-carbon chain with a terminal cyano group (-C≡N). Identified by the CAS Number 18300-91-9, this compound serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals. Its long hydrophobic carbon chain and polar nitrile group impart specific physical characteristics that are critical for its application in research and industrial processes, such as its use as a lubricant or plasticizer.[1] A thorough understanding of its physical properties is essential for its effective handling, application, and the development of new synthetic pathways.

Physical and Chemical Properties

The physical properties of this compound are determined by its molecular structure. The long alkyl chain results in a nonpolar character, while the nitrile group introduces polarity. This duality influences its melting and boiling points, solubility, and density.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₁₅H₂₉N | - | - | [2] |

| Molecular Weight | 223.40 | g/mol | - | [2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | - | Room Temperature | [1] |

| Melting Point | 20 - 23 | °C | - | |

| Boiling Point | 320 - 322 | °C | 760 mmHg | |

| Density | 0.825 | g/mL | at 25 °C | |

| Refractive Index | 1.442 | - | at 20 °C (nD) | |

| Flash Point | 22 / 127.5 | °C | (Closed Cup, est.) | |

| Vapor Pressure | 0.000323 | mmHg | at 25 °C (est.) | |

| Water Solubility | 0.08429 (est.) | mg/L | at 25 °C | |

| Solubility | Insoluble in water; Soluble in alcohol, ether | - | - | [1] |

Note on Flash Point: There is a significant discrepancy in the reported flash point values. The value of 22°C appears anomalous for a compound with a high boiling point, while 127.5°C is more consistent with similar long-chain compounds. This may be due to different measurement methods or reporting errors. Users should exercise caution and verify this property for safety-critical applications.

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the general methodologies for measuring these key parameters.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[3][4]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial appearance of liquid (onset of melting) to the complete transformation into a liquid is recorded.[5][6]

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried and finely ground into a powder.[5]

-

Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled glass capillary tube, sealed at one end. The tube is tapped gently to compact the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a heating block or bath of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[3]

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[5] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[5] For pure substances, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of a liquid using a small sample volume.[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] This is observed as the point where a continuous stream of vapor bubbles ceases and the liquid is drawn into an inverted capillary.

Methodology:

-

Sample Preparation: A small test tube is filled to about half-full with the liquid sample (e.g., this compound).[7]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil), ensuring the sample is fully immersed.[7][8]

-

Heating: The side arm of the Thiele tube is gently and continuously heated, which induces convection currents for uniform temperature distribution.[8] Heating continues until a vigorous and continuous stream of bubbles emerges from the tip of the inverted capillary.[7]

-

Observation and Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[9] The barometric pressure should also be recorded.[10]

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.

Principle: Density is calculated from the mass of a precise volume of the liquid. A pycnometer is a glass flask with a specific, accurately known volume.[11]

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance (M1).[11]

-

Filling the Pycnometer: The pycnometer is filled with the sample liquid. A stopper with a fine capillary hole is inserted, allowing excess liquid and any air bubbles to be expelled.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 25°C) until it reaches thermal equilibrium.[11][12]

-

Mass of Filled Pycnometer: The outside of the pycnometer is carefully dried, and it is weighed again (M2).[11]

-

Calculation: The mass of the liquid is calculated (M2 - M1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[13][14]

Principle: The refractive index is determined by measuring the critical angle of total internal reflection of the sample liquid placed between two prisms.[14]

Methodology:

-

Calibration: The instrument is first calibrated using a standard with a known refractive index, such as distilled water.[13]

-

Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism. The illuminating prism is then closed and locked.

-

Observation: While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark region.[15]

-

Dispersion Correction: A compensator dial is adjusted to eliminate any color fringe at the boundary, creating a sharp, achromatic border.[15]

-

Measurement: The adjustment knob is used to align the sharp boundary line exactly with the crosshairs in the eyepiece.[15]

-

Reading: The refractive index is read directly from the instrument's calibrated scale, typically to four decimal places. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a substance like this compound using the capillary method.

Caption: Workflow for Melting Point Determination via Capillary Method.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][16] It can also cause skin and serious eye irritation.[16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this chemical.[16][17] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[17] In case of contact, standard first-aid measures should be followed, and contaminated clothing should be removed and washed before reuse.[17]

Conclusion

This guide provides a comprehensive overview of the key physical properties of this compound, presented for a technical audience. The tabulated data offers a quick reference, while the detailed experimental protocols for properties such as melting point, boiling point, density, and refractive index provide the necessary methodological background for laboratory professionals. The visualized workflow for melting point determination further clarifies a standard analytical procedure. A clear understanding of these properties and their measurement is fundamental for the safe and effective use of this compound in research, development, and commercial applications.

References

- 1. CAS 18300-91-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chemconnections.org [chemconnections.org]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to Pentadecanenitrile: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanenitrile (C₁₅H₂₉N), a long-chain aliphatic nitrile, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data, are presented to facilitate its practical application in a laboratory setting. Furthermore, this document includes visualizations of its chemical structure and a representative synthetic workflow to aid in the understanding of its preparation and handling.

Chemical Identity and Structure

This compound is a saturated fatty nitrile characterized by a 15-carbon aliphatic chain with a terminal nitrile group.

The canonical SMILES representation of this compound is CCCCCCCCCCCCCCC#N.[2] Its structure is defined by a long, nonpolar hydrocarbon tail and a polar nitrile head group.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical synthesis.

Physical Properties

| Property | Value | Reference |

| Melting Point | 20-23 °C | [6][7] |

| Boiling Point | 322 °C | [6][7] |

| Density | 0.825 g/mL at 25 °C | [6][8] |

| Refractive Index | 1.442 at 20 °C | [6][8] |

| Solubility | Insoluble in water; soluble in ethanol and ether. | [3] |

Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group alpha to the nitrile. |

| ¹³C NMR | Resonances for the nitrile carbon, the aliphatic chain carbons, and the terminal methyl carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration. |

| Mass Spectrometry | The molecular ion peak and a fragmentation pattern typical of long-chain aliphatic compounds. |

Experimental Protocols

Synthesis of this compound from 1-Bromotetradecane

This protocol describes a common method for the synthesis of nitriles via nucleophilic substitution of an alkyl halide.

Materials:

-

1-Bromotetradecane

-

Sodium cyanide (NaCN)

-

Ethanol, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane in anhydrous ethanol.

-

Add a stoichiometric excess of sodium cyanide to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum using a standard single-pulse experiment. The expected chemical shifts are approximately 2.3 ppm for the methylene protons adjacent to the nitrile group, 1.2-1.7 ppm for the bulk of the methylene protons, and 0.9 ppm for the terminal methyl protons.

-

¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse program. The nitrile carbon should appear around 119 ppm, with the aliphatic carbons resonating between 14 and 32 ppm.

Infrared (IR) Spectroscopy:

-

Acquire the spectrum of a thin film of the neat liquid between salt plates (NaCl or KBr).

-

A strong, sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretch.

Mass Spectrometry (MS):

-

Analyze the sample using electron ionization (EI) mass spectrometry.

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 223, along with a characteristic fragmentation pattern of a long-chain aliphatic compound.

Biological and Chemical Context

This compound has been reported in Pseudomonas veronii, a bacterium known for its metabolic versatility and its ability to degrade various organic compounds.[2][9][10][11] While the specific biological role or signaling pathway of this compound in this organism is not yet fully elucidated, its presence suggests potential involvement in fatty acid metabolism or cell signaling. The nitrile functionality is also a versatile synthetic intermediate, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable building block in organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The straightforward synthesis and the potential for further chemical modification make this compound a compound of continuing interest for both fundamental research and practical applications.

References

- 1. This compound | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Degradation of Alkyl Methyl Ketones by Pseudomonas veronii MEK700 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A novel catabolic activity of Pseudomonas veronii in biotransformation of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pentadecanenitrile (CAS 18300-91-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile, identified by the CAS number 18300-91-9, is a long-chain aliphatic nitrile.[1] Comprising a 15-carbon chain with a terminal nitrile group, this compound is a versatile intermediate in organic synthesis.[1][2] Its utility spans the production of various chemicals, including those with potential applications in the pharmaceutical and agrochemical industries.[1] Furthermore, its physical properties lend it to applications as a lubricant and a plasticizer in certain industrial contexts.[1] This technical guide provides a comprehensive overview of the known properties, synonyms, and safety information for this compound, alongside a representative experimental protocol for its synthesis and a general workflow for its characterization.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉N | [3][4] |

| Molecular Weight | 223.40 g/mol | [3][4] |

| Appearance | White to very pale yellow solid or colorless to light yellow liquid/powder/lump | [1][5] |

| Melting Point | 20-23 °C (lit.) | [4][6] |

| Boiling Point | 322 °C (lit.) | [4][6] |

| Density | 0.825 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index | n20/D 1.442 (lit.) | [4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether.[1] |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Data | Value | Source |

| CAS Number | 18300-91-9 | [3][4] |

| EC Number | 242-184-7 | [3][5] |

| InChI | InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3 | [1] |

| InChIKey | KRKQHNVYOWTEQO-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCCCCCCCC#N | [1] |

| IR Spectra | Available (ATR-IR, Near IR, Vapor Phase IR) | [7] |

Synonyms

The following table lists the common synonyms for CAS number 18300-91-9, which are frequently encountered in chemical literature and commercial listings.

Table 3: Synonyms for this compound

| Synonym |

| n-Pentadecanonitrile[3] |

| Pentadecanonitrile[3][4] |

| Tetradecyl cyanide[3][4] |

| Myristyl Cyanide[4][5] |

| 1-Tetradecyl cyanide[1] |

| Pentadecanitrile[3][4] |

Safety and Hazard Information

This compound is associated with certain hazards, and appropriate safety precautions should be taken during its handling and use. The GHS classification indicates potential toxicity.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves, protective clothing, eye protection.[5] P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, a general method for the synthesis of long-chain aliphatic nitriles can be adapted. One common method is the reaction of a long-chain carboxylic acid with ammonia over a catalyst at high temperatures.

Representative Synthesis of this compound:

This protocol is a generalized procedure based on known methods for synthesizing aliphatic nitriles.

-

Reactant Preparation: A saturated monocarboxylic aliphatic acid, in this case, pentadecanoic acid, is vaporized.

-

Mixing: The vaporized pentadecanoic acid is mixed with gaseous ammonia. The molar ratio of ammonia to the acid is typically between 1:1 and 2:1.

-

Catalytic Conversion: The resulting reaction mixture is passed through a heated reaction zone containing a suitable catalyst. Catalysts such as activated alumina, silica-alumina gel, or alumina-thoria gel can be used. The reaction is typically carried out at a temperature between 300 to 400 °C.

-

Reaction Time: The contact time of the reaction mixture with the catalyst is generally short, on the order of 0.1 to 1.0 seconds.

-

Product Condensation: The mixture of reaction products is then passed into a stream of a cooled solvent, such as xylene, to condense the products.

-

Separation and Purification: A solution of the aliphatic nitrile in the solvent is separated from the condensate. The final product, this compound, is then purified by fractional distillation of the solvent solution.

Visualizations

Diagram 1: Identifier Relationships for CAS 18300-91-9

Caption: Relationship between CAS number, IUPAC name, synonyms, and other identifiers.

Diagram 2: General Workflow for Chemical Characterization

Caption: A general experimental workflow for the characterization of a chemical compound.

Conclusion

This compound (CAS 18300-91-9) is a long-chain aliphatic nitrile with well-defined physical and chemical properties. While it is not a compound with known direct biological or signaling activities, its role as a chemical intermediate is significant in organic synthesis. This guide provides researchers and drug development professionals with the core technical information required for the safe handling, use, and further investigation of this compound. The provided data, presented in a structured format, along with a representative synthesis protocol and characterization workflow, serves as a valuable resource for laboratory and development settings. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety measures in place.

References

- 1. US2590986A - Production of aliphatic nitriles - Google Patents [patents.google.com]

- 2. CAS 18300-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]

- 4. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound, CasNo.18300-91-9 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 7. This compound | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]

n-Pentadecanonitrile: A Technical Guide to its Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of n-Pentadecanonitrile (CAS 18300-91-9), a long-chain aliphatic nitrile. The focus of this document is to present its molecular weight and density, accompanied by detailed experimental protocols for their determination, to support research, quality control, and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of n-Pentadecanonitrile are summarized in the table below. These values are critical for a range of applications, from reaction stoichiometry calculations to formulation development.

| Property | Value | Unit | Notes |

| Molecular Weight | ~223.40 | g/mol | [1][2][3] |

| 223.3975 | g/mol | [4][5] | |

| Density | 0.825 | g/mL | at 25 °C[3][6][7][8] |

| Molecular Formula | C₁₅H₂₉N | - | [1][4][9] |

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following sections detail standard experimental methodologies applicable to n-Pentadecanonitrile.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[10][11][12]

Principle: The sample is ionized, and the resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio.[12] For n-Pentadecanonitrile, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.[11]

Methodology:

-

Sample Preparation: A dilute solution of n-Pentadecanonitrile is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Ionization: The solution is introduced into the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving charged analyte molecules.

-

Mass Analysis: The ions are guided into the mass analyzer. The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) allows for the determination of the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass, which can be used to confirm the elemental composition.[10]

Determination of Density by Pycnometry

Pycnometry is a precise method for determining the density of a liquid by measuring its mass within a known volume.

Principle: The density of a liquid is calculated by dividing the mass of the liquid by its volume. A pycnometer, a glass flask with a precisely known volume, is used for this measurement.[6] The method's accuracy is highly dependent on the precision of the mass and volume measurements and temperature control.[6]

Methodology:

-

Calibration of the Pycnometer:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance (m₀).

-

It is then filled with a reference liquid of known density, typically distilled water, at a specific temperature (e.g., 25 °C).

-

The pycnometer filled with the reference liquid is weighed (m₁).

-

The volume of the pycnometer (V) at that temperature is calculated using the known density of the reference liquid.

-

-

Measurement of n-Pentadecanonitrile:

-

The calibrated pycnometer is emptied, cleaned, and dried thoroughly.

-

It is then filled with n-Pentadecanonitrile at the same controlled temperature.

-

The pycnometer filled with the sample is weighed (m₂).

-

-

Calculation:

-

The mass of the n-Pentadecanonitrile sample is calculated (m_sample = m₂ - m₀).

-

The density (ρ) of n-Pentadecanonitrile is then calculated using the formula: ρ = m_sample / V.

-

Workflow and Pathway Diagrams

To ensure robust and reproducible results, a logical experimental workflow is essential. The following diagram illustrates a general workflow for the physicochemical characterization of a liquid compound like n-Pentadecanonitrile.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. howengineeringworks.com [howengineeringworks.com]

- 2. embibe.com [embibe.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. ised-isde.canada.ca [ised-isde.canada.ca]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 8. N-PENTADECANONITRILE | 18300-91-9 [m.chemicalbook.com]

- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 10. scribd.com [scribd.com]

- 11. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility of Pentadecanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentadecanenitrile, a long-chain aliphatic nitrile. An understanding of its solubility is crucial for applications in organic synthesis, formulation development, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative data for this compound, this guide also incorporates general principles of long-chain nitrile solubility and provides a detailed, generalized experimental protocol for its determination.

Core Concepts in this compound Solubility

This compound (C₁₅H₂₉N) is a long-chain aliphatic nitrile with a 15-carbon backbone and a terminal cyano (-C≡N) group.[1] Its molecular structure is dominated by a long, nonpolar alkyl chain, which dictates its solubility behavior. The fundamental principle of "like dissolves like" is paramount in predicting its solubility. The substantial hydrophobic character of the alkyl chain suggests high solubility in nonpolar organic solvents and very low solubility in polar solvents, particularly water.[1] While the nitrile group introduces some polarity, its contribution is significantly outweighed by the long hydrocarbon tail.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is scarce. The following table summarizes the available qualitative solubility information.

| Solvent | Chemical Formula | Type | Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | Insoluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |

It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, followed by quantification using gas chromatography (GC).

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes and vials for GC analysis

-

Filter membranes (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Filter the withdrawn sample through a membrane filter compatible with the solvent to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the GC calibration curve.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Inject the standard solutions into the GC-FID to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the GC-FID.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

References

An In-depth Technical Guide to the Physicochemical Properties of Pentadecanenitrile

This technical guide provides a comprehensive overview of the melting and boiling points of pentadecanenitrile (CAS 18300-91-9), a long-chain aliphatic nitrile. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering precise data, detailed experimental methodologies, and a clear workflow visualization.

Core Physicochemical Data

This compound, also known as tetradecyl cyanide, is a fatty nitrile with the chemical formula C15H29N.[1] At room temperature, it can present as a white solid or a colorless to light yellow liquid, a characteristic consistent with its melting point range.[2][3] Its significant molecular weight contributes to a relatively high boiling point compared to shorter-chain nitriles.[3]

The experimentally determined melting and boiling points for this compound are summarized below.

| Parameter | Value (°C) | Value (K) | Source |

| Melting Point | 20 - 23 °C | 293.15 - 296.15 K | [2][4][5] |

| Boiling Point | 322 °C | 595.15 K | [2][4][5][6] |

Experimental Protocols

Precise determination of melting and boiling points is critical for compound identification, purity assessment, and process optimization. The following sections detail standardized methodologies for obtaining these key physical constants for a substance like this compound.

This protocol describes the use of a standard melting point apparatus, a common technique for determining the melting range of a crystalline solid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a finely powdered form. If necessary, gently crush any lumps using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to quickly identify a rough melting range.

-

Slow Heating for Measurement: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears within the solid matrix.

-

Record the temperature (T2) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range is typically narrow.

This protocol outlines the determination of the boiling point at atmospheric pressure using standard laboratory distillation equipment.

Apparatus and Materials:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (e.g., Liebig condenser)

-

Receiving flask

-

Calibrated thermometer or thermocouple

-

Heating mantle

-

Boiling chips or a magnetic stirrer

-

This compound sample

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Place the this compound sample (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating and Distillation: Begin heating the flask gently using the heating mantle. As the liquid heats, vapor will rise, and the temperature on the thermometer will increase.

-

Equilibrium and Recording: Continue heating until a steady state is reached where the temperature on the thermometer remains constant while vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Data Correction: Record the ambient atmospheric pressure. If the pressure is not exactly 1 atm (760 mmHg), a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron relation) may be applied to normalize the boiling point to standard pressure.

-

Reporting: Report the stable, recorded temperature as the boiling point at the measured atmospheric pressure.

Visualization of Experimental Workflow

The logical flow for determining the physicochemical properties discussed above can be visualized as follows.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. This compound | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-PENTADECANONITRILE | 18300-91-9 [m.chemicalbook.com]

- 3. CAS 18300-91-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 18300-91-9 CAS MSDS (N-PENTADECANONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

The Biological Activity of Long-Chain Aliphatic Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic nitriles, organic compounds characterized by a cyano group (-C≡N) attached to a long, non-polar hydrocarbon chain, are emerging as a class of molecules with diverse and significant biological activities. Historically investigated for their toxicological properties, recent research has unveiled their potential in various therapeutic areas, including antimicrobial and anticancer applications, as well as their role as enzyme inhibitors. The unique physicochemical properties conferred by the nitrile group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make these compounds intriguing candidates for drug design and development.[1][2][3]

This technical guide provides a comprehensive overview of the current understanding of the biological activity of long-chain aliphatic nitriles. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into their mechanisms of action, quantitative biological data, and the experimental methodologies used to evaluate their effects.

General Toxicity and Mechanism of Action

The toxicity of many aliphatic nitriles is primarily attributed to the metabolic release of cyanide.[4] This process is often mediated by the cytochrome P450 enzyme system in the liver, which oxidizes the carbon atom adjacent (alpha) to the nitrile group.[5] The resulting cyanohydrin is unstable and can subsequently release a cyanide ion.[4] Cyanide, in turn, is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4] Inhibition of this enzyme leads to a rapid decrease in ATP production and can result in cell death.

The rate of cyanide release and, consequently, the acute toxicity of aliphatic nitriles, is influenced by the structure of the aliphatic chain.[6] Factors such as chain length and the presence of unsaturation can affect the efficiency of cytochrome P450-mediated metabolism.[4]

Antimicrobial Activity

Several studies have indicated that long-chain aliphatic compounds, including those with nitrile functionalities, possess antimicrobial properties. The lipophilic nature of the long aliphatic chain allows these molecules to interact with and disrupt the lipid bilayers of bacterial cell membranes. The relationship between the chain length and antimicrobial efficacy often follows a pattern where activity increases with chain length up to an optimal point, after which it may decrease due to reduced solubility and bioavailability.[7] While the primary mechanism is often membrane disruption, other intracellular targets may also be involved.

Gram-positive bacteria have been observed to be more susceptible to the growth-suppressing effects of certain nitriles compared to Gram-negative bacteria.[8]

Enzyme Inhibition

The nitrile group can act as a pharmacophore, participating in key interactions with biological targets.[1][3] Long-chain aliphatic nitriles have been investigated as inhibitors of various enzymes, with fatty acid amide hydrolase (FAAH) being a notable example. FAAH is responsible for the degradation of endogenous signaling lipids like anandamide.[9] Inhibitors of FAAH are of interest for the treatment of pain, inflammation, and anxiety.[9] The long aliphatic chain of these inhibitors often mimics the endogenous fatty acid substrates of FAAH, while the nitrile group can interact with active site residues.[10][11]

Data Presentation

Toxicity of Aliphatic Nitriles

| Compound | Organism | Route of Administration | LD50/LC50 | Reference |

| Acetonitrile | Mouse | Inhalation (60 min) | 2,693 ppm | [4] |

| Propionitrile | Mouse | Inhalation (60 min) | 163 ppm | [4] |

| n-Butyronitrile | Mouse | Inhalation (60 min) | 249 ppm | [4] |

| Various Mononitriles | Mouse | - | Varies | [6] |

Antimicrobial Activity of Long-Chain Fatty Acid Derivatives

| Compound Type | Target Organism | Activity Metric (MIC) | Key Findings | Reference |

| Monoglycerides of fatty acids (C10-C14) | Staphylococcus aureus | Potent | Monotridecanoin most potent | [12] |

| Unsaturated fatty acids (>C18) | Staphylococcus aureus | Potent | Linolenic acid most potent | [12] |

| Fatty acids and their esters | Oral microorganisms | Varies | More effective against Gram-positive bacteria | [13] |

| Acyl derivatives of carbohydrates | S. aureus, E. coli | Varies | Monolaurin showed low MIC for S. aureus | [14] |

Note: This table summarizes the antimicrobial activity of long-chain fatty acid derivatives, which provides a strong rationale for investigating the corresponding nitriles. MIC values for a comprehensive set of long-chain aliphatic nitriles are not extensively documented in the reviewed literature.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Nitrile-Containing Compounds

| Inhibitor Type | Target | Potency (Ki) | Key Structural Features | Reference |

| α-Keto N4-oxazolopyridine derivatives | Human FAAH | < 100 pM | Optimal C8-C12 chain, π-unsaturation | [11] |

| Piperidine/piperazine ureas | Human and Mouse FAAH | Highly selective | Benzothiophene piperazine urea scaffold | [10] |

| AM3506 | Mouse FAAH | ID50 = 0.03 mg/kg (brain) | Selective for brain FAAH over liver | [15] |

| URB597 | Mouse FAAH | ID50 = 0.22 mg/kg (brain) | Inhibits multiple serine hydrolases | [10][15] |

Note: This table includes potent FAAH inhibitors that contain a nitrile moiety. While not all are strictly long-chain aliphatic nitriles, the data highlights the importance of the nitrile group and the aliphatic chain in achieving high potency.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Hydrophobic Nitriles

The following protocol is a modification of the standard broth microdilution method, adapted for testing the antimicrobial activity of hydrophobic compounds like long-chain aliphatic nitriles.[16][17][18][19]

1. Materials:

-

96-well microtiter plates

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

-

Long-chain aliphatic nitrile to be tested

-

Solvent for the nitrile (e.g., Dimethyl sulfoxide (DMSO), ethanol)

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (sterile broth)

-

Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

2. Procedure:

-

Preparation of Nitrile Stock Solution: Dissolve the long-chain aliphatic nitrile in a suitable solvent to a high concentration (e.g., 10 mg/mL). Due to the hydrophobicity, ensure complete dissolution.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the nitrile stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the nitrile dilutions.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no nitrile).

-

Sterility Control: A well containing 200 µL of sterile broth only.

-

Solvent Control: A row of wells with serial dilutions of the solvent to ensure it does not inhibit bacterial growth at the concentrations used.

-

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the nitrile that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of long-chain aliphatic nitriles against FAAH.

1. Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH substrate (e.g., anandamide labeled with a fluorescent or radioactive tag)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Long-chain aliphatic nitrile inhibitor

-

96-well plates (black plates for fluorescence assays)

-

Plate reader (fluorescence or scintillation counter)

2. Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the long-chain aliphatic nitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Enzyme Reaction:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add a small volume of the inhibitor solution at various concentrations.

-

Add the FAAH enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FAAH substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the product formation. The method of detection will depend on the substrate used (e.g., measuring fluorescence intensity or radioactivity).

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[20]

-

Mandatory Visualization

Caption: Metabolic activation of long-chain aliphatic nitriles and mechanism of toxicity.

Caption: A general workflow for the screening and evaluation of the biological activity of nitriles.

Caption: Key structure-activity relationships for long-chain aliphatic nitriles.

Conclusion and Future Directions

Long-chain aliphatic nitriles represent a promising, yet underexplored, class of bioactive molecules. Their inherent toxicity, primarily driven by metabolic cyanide release, necessitates careful structural modification in any drug development program. However, their demonstrated antimicrobial and enzyme-inhibitory activities suggest significant therapeutic potential. The lipophilic aliphatic chain is crucial for membrane interaction and binding to hydrophobic pockets of enzymes, while the nitrile group can engage in specific polar interactions.

Future research should focus on several key areas:

-

Expansion of Quantitative Data: A systematic evaluation of a broader range of long-chain aliphatic nitriles is needed to establish more comprehensive structure-activity relationships for various biological targets.

-

Elucidation of Specific Signaling Pathways: Beyond the well-understood mechanism of cyanide toxicity, further studies are required to identify specific cellular signaling pathways modulated by these compounds, which could reveal novel therapeutic targets.

-

Development of Safer Analogues: Medicinal chemistry efforts should be directed towards designing analogues with reduced potential for cyanide release while retaining or enhancing the desired biological activity. This could involve modifications at the alpha-carbon to block metabolic oxidation.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of long-chain aliphatic nitriles and pave the way for the development of novel drugs for a range of diseases.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 9. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrpc.com [ijrpc.com]

- 17. youtube.com [youtube.com]

- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Pentadecanenitrile: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanenitrile (C₁₅H₂₉N), a long-chain aliphatic nitrile, is a naturally occurring volatile organic compound. This technical guide provides a detailed overview of its discovery, natural sources, biosynthesis, and physicochemical properties. Experimental protocols for its isolation, characterization, and a proposed biosynthetic pathway are presented. While specific biological activities and associated signaling pathways of this compound are still under investigation, this document summarizes the known toxicological profile of related aliphatic nitriles and discusses potential areas for future research.

Introduction

This compound, also known as tetradecyl cyanide, is a 15-carbon saturated fatty nitrile.[1] While its synthetic applications in organic chemistry as an intermediate for pharmaceuticals and agrochemicals are recognized, its natural occurrence has been more recently elucidated.[2] This guide focuses on the natural origins and biosynthesis of this compound, providing a foundation for researchers interested in its potential biological significance.

Discovery and Natural Occurrence

The identification of this compound in natural sources is primarily linked to the analysis of volatile organic compounds produced by microorganisms.

2.1. Bacterial Origin: Pseudomonas veronii

This compound has been identified as a volatile metabolite produced by the Gram-negative bacterium Pseudomonas veronii.[1][3] The production of a variety of long-chain alkyl cyanides by this bacterium represents a significant finding in the discovery of new natural products.[1][3]

2.2. Plant Kingdom: Bursera suntui

Database entries suggest the presence of this compound in the plant species Bursera suntui. However, detailed studies confirming its isolation and quantification from this plant are not yet extensively published. The genus Bursera is known for producing a rich diversity of essential oils and other secondary metabolites.

Table 1: Natural Sources of this compound

| Kingdom | Species | Common Name | Part/Source | Reference |

| Bacteria | Pseudomonas veronii | N/A | Volatile Metabolite | [1][3] |

| Plantae | Bursera suntui | N/A | Not Specified | Database Entry |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₉N | [1] |

| Molecular Weight | 223.40 g/mol | [1] |

| CAS Number | 18300-91-9 | [1] |

| Appearance | Colorless to pale yellow liquid/powder | [2] |

| Melting Point | 20-23 °C | [4] |

| Boiling Point | 322 °C | [4] |

| Density | 0.825 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [2] |

| Synonyms | Tetradecyl cyanide, n-Pentadecanonitrile, Myristyl cyanide | [1] |

Biosynthesis

The biosynthesis of long-chain alkyl cyanides, including this compound, in Pseudomonas veronii is proposed to start from fatty acids.[1][3] The pathway involves the conversion of the fatty acid to its corresponding amide, followed by dehydration to yield the nitrile.[1][3]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

5.1. Isolation of this compound from Pseudomonas veronii Culture

This protocol is adapted from methods for analyzing volatile compounds from bacterial cultures.[5][6]

5.1.1. Culture Conditions

-

Prepare a suitable liquid medium for Pseudomonas veronii growth (e.g., Tryptic Soy Broth).

-

Inoculate the medium with a fresh culture of Pseudomonas veronii.

-

Incubate the culture at 28-30°C with shaking for 48-72 hours to allow for the production of volatile compounds.

5.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Transfer a known volume of the bacterial culture to a 20 mL glass vial with a Teflon-lined septum.

-

Equilibrate the vial at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a set time (e.g., 40 minutes) to adsorb the volatile compounds.[5]

5.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorb the adsorbed compounds from the SPME fiber in the heated injection port of a GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., DB-5).

-

Identify this compound based on its retention time and comparison of its mass spectrum with reference spectra from databases such as NIST.

Caption: Workflow for the isolation and identification of this compound.

5.2. Characterization of this compound

5.2.1. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the loss of alkyl chains. The NIST WebBook provides reference mass spectra for this compound.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the terminal methyl group, the methylene groups of the long alkyl chain, and the methylene group adjacent to the nitrile function. The ¹³C NMR spectrum will show a distinct signal for the nitrile carbon, along with signals for the carbons of the alkyl chain. Public databases like PubChem provide reference NMR spectra.[1]

Biological Activity and Toxicology

6.1. Known Activities of Related Compounds

While specific biological activities of this compound are not well-documented, some long-chain aliphatic nitriles have shown antimicrobial activity, for instance, against multiresistant Staphylococcus aureus strains.[1][3]

6.2. Toxicology of Aliphatic Nitriles

The toxicity of aliphatic nitriles is often attributed to the metabolic release of cyanide, which can inhibit cellular respiration.[7][8] However, the toxicity can also depend on the degree of unsaturation and the length of the alkyl chain.[7][8] Saturated aliphatic nitriles have been associated with central nervous system effects.[7]

Future Directions

The discovery of this compound in natural sources opens up several avenues for future research.

-

Quantitative Analysis: There is a need for the development and application of quantitative methods to determine the concentration of this compound in Pseudomonas veronii cultures and in Bursera suntui.

-

Biological Activity Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, antifungal, and cytotoxic effects, is warranted.

-

Signaling Pathway Elucidation: Should biological activity be identified, further studies will be necessary to unravel the underlying molecular mechanisms and signaling pathways.

-

Ecological Role: Investigating the ecological role of this compound in the chemical communication and defense of Pseudomonas veronii would be of significant interest.

Conclusion

This compound is a naturally occurring long-chain aliphatic nitrile with confirmed presence in the bacterium Pseudomonas veronii. Its biosynthesis is linked to fatty acid metabolism. While methods for its detection and characterization are established, further research is required to quantify its natural abundance, fully characterize its biological activities, and understand its ecological significance. This technical guide provides a comprehensive summary of the current knowledge and a framework for future investigations into this intriguing natural product.

References

- 1. Long-Chain Alkyl Cyanides: Unprecedented Volatile Compounds Released by Pseudomonas and Micromonospora Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Chain Alkyl Cyanides: Unprecedented Volatile Compounds Released by Pseudomonas and Micromonospora Bacteria. | Semantic Scholar [semanticscholar.org]

- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Volatile Compounds From Bacillus, Serratia, and Pseudomonas Promote Growth and Alter the Transcriptional Landscape of Solanum tuberosum in a Passively Ventilated Growth System [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. protocols.io [protocols.io]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Tetradecyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Tetradecyl cyanide, also known as myristyl cyanide or pentadecanenitrile, is a long-chain aliphatic nitrile utilized in various research and industrial applications, including organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. While its acute toxicity is considered lower than that of inorganic cyanide salts and shorter-chain nitriles, meticulous adherence to safety and handling protocols is imperative to mitigate potential health risks. This guide provides a comprehensive overview of the known safety data, handling precautions, and emergency procedures for Tetradecyl cyanide.

Hazard Identification and Classification

Tetradecyl cyanide is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation.[1]

GHS Classification:

-

Acute toxicity, Oral (Category 4)[1]

-

Acute toxicity, Dermal (Category 4)[1]

-

Acute toxicity, Inhalation (Category 4)[1]

-

Skin irritation (Category 2)

-

Eye irritation (Category 2A)

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of Tetradecyl cyanide is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₉N | [2] |

| Molecular Weight | 223.40 g/mol | [1] |

| CAS Number | 18300-91-9 | [1][2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2][3] |

| Melting Point | 20-23 °C (lit.) | [3][4] |

| Boiling Point | 322 °C (lit.) | [3][4] |

| Density | 0.825 g/mL at 25 °C (lit.) | [3][4] |

| Flash Point | 22 °C | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like alcohol and ether. | [2] |

Toxicological Data

It is crucial to note that the primary toxic mechanism of cyanide is the inhibition of cytochrome c oxidase, leading to cellular hypoxia.[5]

Experimental Protocols and Handling Precautions

A systematic approach to handling Tetradecyl cyanide is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with Tetradecyl cyanide, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Emergency Equipment: Safety showers and eyewash stations should be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: A lab coat and impervious gloves (e.g., nitrile rubber) are required. For tasks with a higher risk of splash, an impervious apron should be worn.[11]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

Safe Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Spill Cleanup Procedure

-

Small Spills (within a fume hood):

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

Prevent the spill from entering drains.

-

Waste Disposal

All waste containing Tetradecyl cyanide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Fire and Explosion Hazard

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[11]

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and hydrogen cyanide.[14]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]

Visualizations

To further clarify the safety and handling protocols, the following diagrams illustrate key logical relationships and workflows.

References

- 1. This compound | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18300-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. N-PENTADECANONITRILE | 18300-91-9 [m.chemicalbook.com]

- 4. 18300-91-9 CAS MSDS (N-PENTADECANONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teratogenic effects of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. rosachem.com [rosachem.com]

- 13. fishersci.com [fishersci.com]

- 14. greenfield.com [greenfield.com]

Thermodynamic Properties of Pentadecanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of pentadecanenitrile (C₁₅H₂₉N). The information is compiled from various databases and scientific literature, offering a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and thermodynamic relationships.

Core Thermodynamic Properties

This compound, a long-chain aliphatic nitrile, possesses thermodynamic properties that are crucial for understanding its behavior in various chemical and physical processes. These properties are fundamental for process design, safety assessments, and computational modeling.

Physical Properties

Basic physical properties of this compound are essential for its handling and use in experimental setups.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₅H₂₉N | - | [1][2] |

| Molecular Weight | 223.40 | g/mol | [3][4] |

| Melting Point | 20-23 | °C | [5] |

| 296.15 | K | [6] | |

| Boiling Point | 322 | °C | [5] |

| 595.2 | K | [6] | |

| Density | 0.825 | g/mL at 25 °C | [5] |

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) are key indicators of the stability of a compound. The values presented below are calculated properties.

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | -188.05 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation | 208.60 | kJ/mol | [3] |

Heat Capacity and Enthalpy of Vaporization